molecular formula C24H22N2O4 B149280 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin CAS No. 76877-33-3

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

Cat. No. B149280
CAS RN: 76877-33-3
M. Wt: 402.4 g/mol
InChI Key: YGIABALXNBVHBX-UHFFFAOYSA-N
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Description

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin is a compound that belongs to the family of aminocoumarins, which are known for their luminescent properties and potential applications in photochemical reactions. The compound is characterized by the presence of a diethylamino group at the 7-position, a maleimidophenyl group at the 3-position, and a methyl group at the 4-position of the coumarin core structure .

Synthesis Analysis

The synthesis of 7-aminocoumarins typically involves photochemical reactions or condensation processes. For instance, photolysis of 3-iodo-4-methyl-7-diethylaminocoumarin with various olefins and heteroaromatic compounds has been shown to yield new 7-aminocoumarins with unsaturated or heteroaryl substituents at the 3-position . Additionally, condensation of formylcoumarin with diamines has been utilized to synthesize coumarin derivatives, including those with diethylamino and maleimidophenyl groups .

Molecular Structure Analysis

The molecular structure of 7-aminocoumarins has been elucidated using techniques such as PMR spectroscopy and X-ray crystallography. These studies have revealed details about the stereochemical structure of the synthesized compounds and the extent of π-π conjugation between substituents and the coumarin core .

Chemical Reactions Analysis

7-Aminocoumarins undergo various photochemical reactions, often involving the formation of cation radicals and subsequent reactions with unsaturated compounds or radicals to form new substituted aminocoumarins . The reactions can be regiospecific and stereospecific, leading to a diverse range of products with different substituents and luminescent properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-aminocoumarins, such as absorption and fluorescence spectra, are influenced by the substituents attached to the coumarin core. The spectral luminescence characteristics of these compounds have been extensively studied, and correlations have been found between the electronic properties of the substituents and the luminescent behavior of the coumarins . The acid-base characteristics of these compounds have also been investigated, revealing insights into their behavior in different pH environments .

Scientific Research Applications

Fluorescent Labeling and Imaging

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin has been used in various studies for fluorescent labeling and imaging purposes. For example, it was used to develop coumarin-phalloidin, a derivative for staining actin filaments, enabling triple immunofluorescence microscopy of the cytoskeleton (Small et al., 1988). Additionally, its use in the selective fluorescent labeling of myosin ATPase heavy chain segments demonstrates its applicability in protein studies (Hiratsuka, 1987).

Molecular Interactions and Photoreactions

The compound is instrumental in exploring molecular interactions. For example, it was used to study the interaction between ryanodine receptor and glycoprotein triadin in skeletal sarcoplasmic reticulum (Liu & Pessah, 1994). Photoreaction studies of its derivatives, like the investigation of radical and cation triplet diradical formation during C-Br bond cleavage, further illustrate its utility in photochemical research (Takano & Abe, 2022).

Synthesis and Spectral-Luminescence Properties

The synthesis and examination of spectral-luminescence properties of various derivatives of 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin have been a subject of interest. Studies have synthesized and analyzed azomethines based on this compound, contributing to the understanding of its fluorescence characteristics (Tkach et al., 1990; Tkach et al., 1991).

Photoprotection and Chemiluminescence Detection

Its derivatives have been explored as photoprotecting groups in chemistry and biology. A study on the practical and scalable synthesis of a photoremovable group using a derivative of this compound highlights its significance in these areas (Bassolino et al., 2017). Additionally, its use in chemiluminescence detection, especially in high-performance liquid chromatography, further emphasizes its analytical applications (Yoshida et al., 1990).

Biological and Environmental Applications

The compound has been utilized in biological and environmental science contexts. For instance, it served as an intermediate in the synthesis of photosensitizers for dye-sensitized solar cells (DSSCs) and fluorescent labels for biomolecules, demonstrating its versatility in both energy-related and biomedical fields (Martins et al., 2020).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to seek medical attention . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-4-25(5-2)18-10-11-19-15(3)23(24(29)30-20(19)14-18)16-6-8-17(9-7-16)26-21(27)12-13-22(26)28/h6-14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIABALXNBVHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227682
Record name N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide
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Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11311
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

CAS RN

76877-33-3
Record name N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877333
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Record name N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide
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Record name D-346
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
SI Støve, MI Flydal, E Hausvik, J Underhaug… - Protein Homeostasis …, 2020 - Elsevier
Pharmacological chaperoning by small compounds that stabilize and increase the steady-state intracellular levels of functional conformations of disease-causing protein variants is a …
Number of citations: 6 www.sciencedirect.com
Z Wang, C Ye, X Zhang, Y Wei - Analytical and bioanalytical chemistry, 2015 - Springer
A popular thermal-stability assay developed especially for the study of membrane proteins uses a thiol-specific probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). …
Number of citations: 22 link.springer.com
S Ghosh, S Chattoraj… - The Journal of Physical …, 2014 - ACS Publications
Dynamics of the exofacial thiols (ie, cell surface thiol containing membrane proteins) of a live Chinese hamster ovary (CHO) cell is probed by time-resolved confocal microscopy. For this …
Number of citations: 21 pubs.acs.org
B Heim, R Handrick, MD Hartmann, H Kiefer - Plos one, 2021 - journals.plos.org
Aiming at streamlining GPCR production from E. coli inclusion bodies for structural analysis, we present a generic approach to assess and optimize refolding yield through …
Number of citations: 2 journals.plos.org
PJ Fay, TM Smudzin - Journal of Biological Chemistry, 1989 - ASBMB
Human factor VIII circulates as a series of active heterodimers composed of a light chain (83 kDa) linked by divalent metal ion(s) to a variable sized heavy chain (93–210 kDa). Purified …
Number of citations: 51 www.jbc.org
C Ghosh, D Bhunia, S Ghosh, B Jana, S Ghosh… - …, 2016 - Wiley Online Library
Fluctuation in the local microenvironment of a dynamic microtubule, undergoing continuous growth and shrinkage, is monitored by time resolved confocal microscopy. For this, we have …
R Chowdhury, SS Mojumdar, S Chattoraj… - The Journal of …, 2012 - pubs.aip.org
Effect of a room temperature ionic liquid (RTIL,[pmim][Br]) on the solvation dynamics of a probe covalently attached to a protein (human serum albumin (HSA)) has been studied using …
Number of citations: 31 pubs.aip.org
MJ Lynch, BR Crane - Biochemistry, 2018 - ACS Publications
Hydrogen sulfide (H 2 S) is a key metabolite in biosynthesis and is increasingly being recognized as an essential gasotransmitter. Owing to its diffusible and reactive nature, H 2 S can …
Number of citations: 14 pubs.acs.org
B Sengupta, N Das, P Sen - Biochimica et Biophysica Acta (Bba)-Proteins …, 2018 - Elsevier
β-Lactoglobulin is one of the major components of bovine milk and it remains in a dimeric form under physiological conditions. The present contribution elucidates the structural change …
Number of citations: 17 www.sciencedirect.com
M Gupta, PK Chowdhury - Journal of Molecular Liquids, 2022 - Elsevier
… used the internal dynamics of the multidomain serum protein, bovine serum albumin (BSA), labeled with the solvation probe 7-diethylamino-3–4-maleimidophenyl-4-methylcoumarin (…
Number of citations: 2 www.sciencedirect.com

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